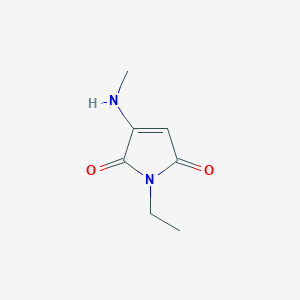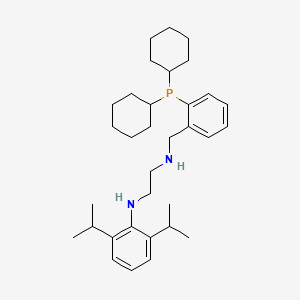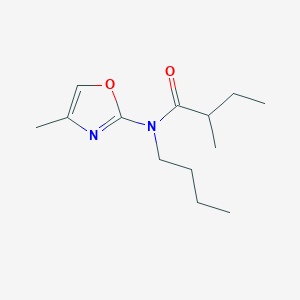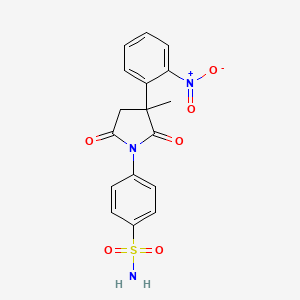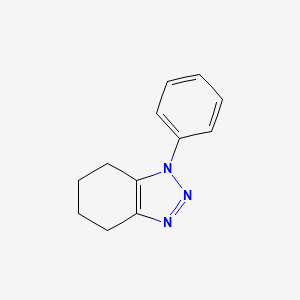
1-Phenyl-4,5,6,7-tetrahydro-1h-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated analogs.
Aplicaciones Científicas De Investigación
1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Similar structure but with a fused benzene ring and imidazole ring.
Triazole: Contains three nitrogen atoms in a five-membered ring, often used in similar applications.
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is unique due to its specific arrangement of nitrogen atoms and the fused benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
32987-10-3 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-phenyl-4,5,6,7-tetrahydrobenzotriazole |
InChI |
InChI=1S/C12H13N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-3,6-7H,4-5,8-9H2 |
Clave InChI |
YYUSBJMBNSPUMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
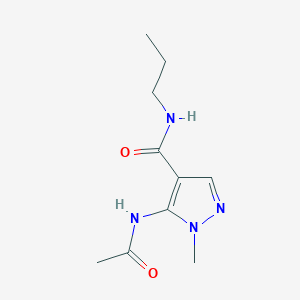

![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
